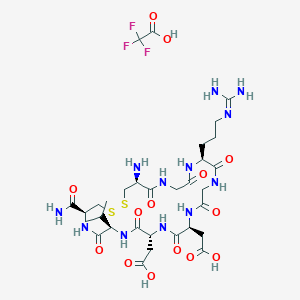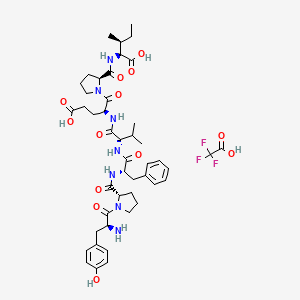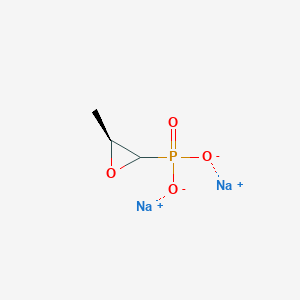
Gap19 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gap19 (TFA) is a useful research compound. Its molecular formula is C57H97F3N14O15 and its molecular weight is 1275.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gap19 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gap19 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Gap19 as a Neuroprotective Agent
Gap19, a selective Connexin 43 (Cx43) hemichannel inhibitor, demonstrates neuroprotective effects in cerebral ischemia/reperfusion (I/R) injury. By targeting the TLR4 signaling pathway, Gap19 significantly improves neurological outcomes and reduces infarct volume in cerebral ischemia models. It also attenuates white matter damage and suppresses the expression of Cx43, TLR4, and related inflammatory cytokines, indicating its potential in mitigating brain injury following stroke (Chen et al., 2018).
Mechanism of Action and Pathway Involvement
Gap19's protective role extends to inhibiting the activation of the JAK2/STAT3 pathway, a crucial signaling route involved in ischemic brain damage. By specifically blocking Cx43 hemichannels, Gap19 not only reduces neuronal cell damage and neurological deficits but also exhibits anti-apoptotic properties. This is evidenced by its ability to modulate levels of crucial proteins like cleaved caspase-3, Bax, and Bcl-2, further showcasing its potential in stroke therapy (Chen et al., 2019).
Gap19 in Liver Fibrosis and Inflammation
Therapeutic Potential in Liver Fibrosis
Gap19, also known as TAT-Gap19, has been investigated for its therapeutic potential in treating liver fibrosis. The inhibitor's ability to modulate connexin-based communication is pivotal in resolving liver fibrosis. By inhibiting connexin43-based hemichannels and gap junctions, Gap19 decreases liver fibrosis, suggesting a role for connexin-based signaling in chronic liver disease treatment (Yanguas et al., 2018).
Impact on Hypoxic Injury and Inflammation
Gap19, particularly in its conjugated form with Xentry (Xentry-Gap19), has been studied for its efficacy in blocking pathological Cx43 hemichannel opening during hypoxic injury. This ability to inhibit hemichannel opening without affecting normal gap junction communication highlights its potential as a treatment for hypoxic and inflammatory diseases. The increased uptake of Xentry-Gap19 during hypoxic conditions, leading to higher inhibition of ATP release and greater cell survival, further underlines its therapeutic promise (Coutinho et al., 2020).
Role in Intracerebral Hemorrhage and Astroglial Function
Anti-inflammatory Effects and Astroglial Regulation
Gap19's role extends to intracerebral hemorrhage (ICH) injury, where it suppresses abnormal excessive opening of Cx43 hemichannels on reactive astrocytes, thus mitigating inflammatory responses and cell death. The treatment with Gap19 post-ICH injury significantly alleviates hematoma volume and neurological deficits. Intriguingly, Gap19 not only reduces the inflammatory cytokine levels but also regulates astrocytic network homeostasis by modulating Cx43 transcription and promoting YAP nuclear translocation, indicating its multifaceted therapeutic effects in CNS pathologies (Yu et al., 2020).
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N14O13.C2HF3O2/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59;3-2(4,5)1(6)7/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82);(H,6,7)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIXVFFLYALTSN-TWIANDLUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H97F3N14O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gap19 (TFA) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

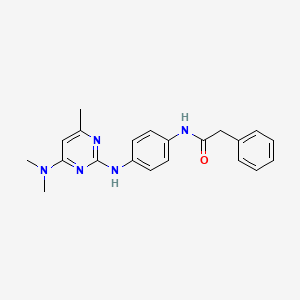

![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
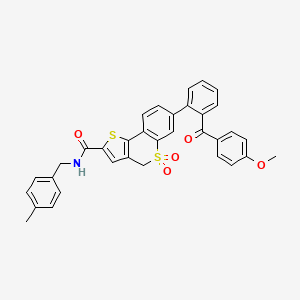

![[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate](/img/structure/B8107649.png)
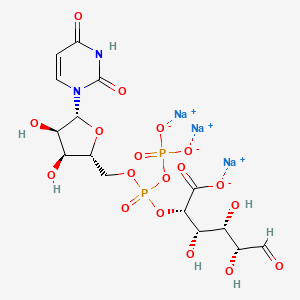
![[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B8107663.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B8107666.png)
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)
